1-tert-butyl-6-[2-oxo-2-(piperidin-1-yl)ethyl]-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one
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Description
1-tert-butyl-6-[2-oxo-2-(piperidin-1-yl)ethyl]-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one is a useful research compound. Its molecular formula is C19H29N5O2 and its molecular weight is 359.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 359.23212518 g/mol and the complexity rating of the compound is 589. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of CCG-323331 is the RhoA transcriptional signaling pathway . This pathway plays a crucial role in various cellular processes, including cell adhesion, migration, invasion, and survival, which are all fundamental aspects of angiogenesis .
Mode of Action
CCG-323331 acts as a small-molecule inhibitor of the RhoA transcriptional signaling pathway . It inhibits the Serum Response Factor (SRF) and its coactivator, megakaryoblastic leukemia 1 (MKL1), which are key components of the RhoA pathway . The compound blocks the transcription activated by MKL1, leading to a disruption in the Rho/SRF pathway .
Biochemical Pathways
The inhibition of the RhoA pathway by CCG-323331 affects the actin cytoskeletal dynamics , which is crucial for cell migration and angiogenesis . This results in a major defect in membrane protrusion, thereby impeding endothelial cell migration and angiogenesis .
Result of Action
The inhibition of the RhoA pathway by CCG-323331 leads to a decrease in the expression of several actin-binding proteins, including ArpC2, VASP, and profilin1 (Pfn1) . This results in a significant reduction in sprouting angiogenesis of endothelial cells . Furthermore, CCG-323331 selectively stimulates apoptosis of certain cancer cell lines .
Properties
IUPAC Name |
1-tert-butyl-6-(2-oxo-2-piperidin-1-ylethyl)-4-propan-2-ylpyrazolo[3,4-d]pyridazin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N5O2/c1-13(2)16-14-11-20-24(19(3,4)5)17(14)18(26)23(21-16)12-15(25)22-9-7-6-8-10-22/h11,13H,6-10,12H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLRZXMZZYDVGLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=O)C2=C1C=NN2C(C)(C)C)CC(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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